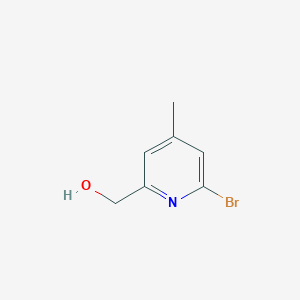

(6-Bromo-4-methylpyridin-2-yl)methanol

説明

Structure

3D Structure

特性

分子式 |

C7H8BrNO |

|---|---|

分子量 |

202.05 g/mol |

IUPAC名 |

(6-bromo-4-methylpyridin-2-yl)methanol |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-6(4-10)9-7(8)3-5/h2-3,10H,4H2,1H3 |

InChIキー |

PXJOTRJARGDEES-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC(=C1)Br)CO |

製品の起源 |

United States |

Lithiation and Reaction with Formaldehyde:a Highly Effective and Regioselective Method Involves a Halogen Metal Exchange Followed by Quenching with an Electrophile.

Starting Material: 2,6-dibromo-4-methylpyridine (B1312767) (accessible from 4-methyl-2,6-diaminopyridine or via bromination of 2-bromo-4-methylpyridine-N-oxide).

Procedure: The precursor is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). The lithium-halogen exchange occurs preferentially at one of the bromine atoms, typically the one at the 2-position due to electronic or steric factors, to form a 6-bromo-4-methyl-2-lithiopyridine intermediate in situ. This highly reactive organometallic species is then quenched with dry formaldehyde (B43269) gas or paraformaldehyde. The nucleophilic carbon of the lithiated pyridine (B92270) attacks the electrophilic carbon of the formaldehyde, and subsequent aqueous workup protonates the resulting alkoxide to yield (6-Bromo-4-methylpyridin-2-yl)methanol.

Reduction of a Carbonyl Group:an Alternative Pathway Involves the Reduction of a Pre Installed Carbonyl Group at the C2 Position.

Catalytic and Reagent-Based Transformations for Target Synthesis

The synthesis of (6-Bromo-4-methylpyridin-2-yl)methanol relies on a series of well-established reagent-based transformations rather than a single catalytic cycle. However, catalysts may be employed in the synthesis of necessary precursors.

The key transformations are driven by stoichiometric reagents that control the introduction of each functional group. For example, the conversion of an amino group to a bromo group via diazotization is entirely reagent-driven. Similarly, the crucial hydroxymethylation step via lithiation and formaldehyde (B43269) quench depends on the stoichiometric use of an organolithium reagent.

While the direct synthesis of the target may not be catalytic, related pyridine (B92270) functionalizations often utilize transition metal catalysis. For instance, Suzuki coupling reactions, catalyzed by palladium complexes like Pd(dppf)Cl₂, are used to functionalize bromo-pyridines by forming new carbon-carbon bonds, demonstrating the synthetic versatility of the target compound as an intermediate. researchgate.netresearchgate.net

Below is a table summarizing the key reagents and their roles in a plausible synthetic route.

| Reagent/Catalyst | Chemical Name | Role in Synthesis |

| NaNO₂ / HBr | Sodium Nitrite / Hydrobromic Acid | Diazotization of an amino group for Sandmeyer reaction to introduce bromine. |

| n-BuLi | n-Butyllithium | Strong base for halogen-metal exchange (lithiation) to create a nucleophilic carbon center at the C2 position. |

| (CH₂O)n | Paraformaldehyde | Electrophile (formaldehyde source) to react with the lithiated pyridine to form the hydroxymethyl group. |

| LiAlH₄ | Lithium Aluminum Hydride | Powerful reducing agent for converting a C2-carboxylic acid or ester to a hydroxymethyl group (alternative route). |

| NBS | N-Bromosuccinimide | Alternative brominating agent, typically used for activated pyridine rings. researchgate.net |

| Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Catalyst for Suzuki cross-coupling reactions, useful for creating precursors or for further derivatization of the final product. researchgate.net |

Exploration of Novel Synthetic Pathways and Process Optimization

While traditional methods provide reliable access to this compound, research continues into more efficient and novel synthetic strategies.

Process Optimization: Significant improvements can be made to existing pathways.

Yield Improvement: As noted, careful control of reaction parameters like temperature during the Sandmeyer reaction can dramatically increase product yield. researchgate.net

Reaction Time Reduction: The use of microwave irradiation has been shown to significantly shorten reaction times for related transformations, such as Suzuki couplings of bromo-pyridines. researchgate.net This technology could potentially be applied to accelerate other steps in the synthesis.

Greener Solvents: Optimization efforts often focus on replacing hazardous solvents with more environmentally benign alternatives. For example, some Suzuki reactions have been successfully developed in mixed water/organic solvent systems, reducing the reliance on purely organic media. researchgate.netresearchgate.net

Novel Synthetic Pathways: Modern organic chemistry offers new approaches that could be adapted for this synthesis.

C-H Activation: Direct C-H functionalization represents a highly atom-economical approach. A hypothetical pathway could involve the regioselective activation of the C-H bond at the 2-position of 6-bromo-4-methylpyridine, followed by direct hydroxymethylation. This would bypass the need for a halogen-metal exchange step, reducing the number of synthetic operations.

Flow Chemistry: Converting batch reactions into a continuous flow process can offer superior control over reaction parameters (temperature, mixing, reaction time), often leading to higher yields, improved safety, and easier scalability. researchgate.net The lithiation and quench with formaldehyde, which is highly exothermic and involves a gaseous reagent, is a prime candidate for adaptation to a flow chemistry setup.

Modular Cascade Reactions: Novel cascade reactions that build the pyridine ring and install functional groups in a single, continuous sequence are being developed. One such method involves a copper-catalyzed cross-coupling followed by electrocyclization and oxidation to form highly substituted pyridines from simple starting materials. nih.gov Adapting such a method could provide a novel and flexible route to the target compound.

Advanced Chemical Reactivity and Mechanistic Investigations of 6 Bromo 4 Methylpyridin 2 Yl Methanol

Reactions at the Bromine Moiety

The bromine atom at the 6-position of the pyridine (B92270) ring is susceptible to a variety of reactions, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and metal-halogen exchange. These transformations are fundamental for the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in (6-Bromo-4-methylpyridin-2-yl)methanol serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is a widely used method for the formation of biaryl structures. wikipedia.orgnih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. mdpi.com For instance, Pd(PPh₃)₄ is a commonly used catalyst, often in combination with bases like sodium carbonate or potassium phosphate (B84403) in solvents such as toluene (B28343) or 1,4-dioxane. mdpi.combeilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction is valuable for synthesizing substituted alkynes, which are important intermediates in the synthesis of natural products and pharmaceuticals. wikipedia.orglibretexts.org The reaction conditions are generally mild, often proceeding at room temperature. beilstein-journals.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the bromopyridine with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a versatile method for C-C bond formation and typically proceeds with high regioselectivity and stereoselectivity, favoring the formation of the E-isomer. thieme-connect.de The reaction requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org Intramolecular Heck reactions are particularly useful for the construction of cyclic and polycyclic molecules. youtube.com

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Forms C(sp²)-C(sp²) bonds; widely used for biaryls. wikipedia.orgnih.gov |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Forms C(sp²)-C(sp) bonds; synthesizes substituted alkynes. wikipedia.orgorganic-chemistry.org |

| Heck | Alkene | Pd catalyst, Base | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds; creates substituted alkenes. organic-chemistry.orgwikipedia.org |

Nucleophilic Aromatic Substitution Pathways

While palladium-catalyzed reactions are prevalent, the bromine atom on the electron-deficient pyridine ring can also undergo nucleophilic aromatic substitution (SNA_r). In this reaction, a nucleophile displaces the bromide ion. The reactivity of halopyridines in SNA_r reactions is often enhanced by the presence of the ring nitrogen, which can stabilize the intermediate Meisenheimer complex. youtube.comnih.gov These reactions are crucial for introducing nitrogen, oxygen, and sulfur nucleophiles onto the pyridine core. nih.gov The reaction of 2-chloropyridine (B119429) with amines is a classic example of this type of transformation. youtube.com

Metal-Halogen Exchange and Subsequent Quenching Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org Treating this compound with a strong organometallic base, such as n-butyllithium, can lead to a lithium-halogen exchange, forming a lithiated pyridine derivative. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 6-position. This method is particularly useful for creating C-C bonds by reacting the lithiated species with aldehydes, ketones, or alkyl halides. However, careful control of reaction conditions, often requiring low temperatures, is necessary to avoid side reactions. mdpi.com A combination of i-PrMgCl and n-BuLi has been shown to be effective for performing bromine-metal exchange on bromopyridines with acidic protons under non-cryogenic conditions. mdpi.com

Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the 2-position provides another site for chemical modification, allowing for functional group interconversions and derivatization for C-C bond formation.

Functional Group Interconversions of Primary Alcohol

The primary alcohol of this compound can be readily transformed into other functional groups.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. libretexts.org The choice of oxidizing agent and reaction conditions determines the outcome. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the aldehyde, while stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will lead to the corresponding carboxylic acid. libretexts.org The formation of the aldehyde requires careful control to prevent over-oxidation. libretexts.org

Conversion to Alkyl Halides and Sulfonates: The alcohol can be converted into a better leaving group, such as an alkyl halide or a sulfonate ester (e.g., tosylate or mesylate). ub.edu This is often a necessary step for subsequent nucleophilic substitution or elimination reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to form the corresponding alkyl chloride or bromide. ub.edu Sulfonate esters are readily prepared by reacting the alcohol with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine. ub.edu

Derivatization for C-C Bond Formation

The hydroxymethyl group can be derivatized to facilitate the formation of new carbon-carbon bonds. After converting the alcohol to a good leaving group, such as a halide or sulfonate, it can undergo reaction with various carbon nucleophiles, such as Grignard reagents or organocuprates, to form a new C-C bond. Additionally, the alcohol can be used in reactions that directly form C-C bonds, although this is less common for primary alcohols without prior activation. The formation of the first C-C bond in the methanol-to-hydrocarbons process involves the activation of methanol (B129727) or dimethyl ether. nih.gov

| Transformation | Reagents/Conditions | Product Functional Group |

| Oxidation to Aldehyde | PCC, CH₂Cl₂ | Aldehyde |

| Oxidation to Carboxylic Acid | KMnO₄, H₂O, heat | Carboxylic Acid |

| Conversion to Alkyl Chloride | SOCl₂, pyridine | Alkyl Chloride |

| Conversion to Alkyl Bromide | PBr₃ | Alkyl Bromide |

| Conversion to Tosylate | TsCl, pyridine | Tosylate Ester |

Oxidative and Reductive Manipulations

The functional groups of this compound allow for targeted oxidative and reductive transformations, enabling the synthesis of various derivatives. The primary alcohol moiety can be oxidized to an aldehyde or a carboxylic acid. For instance, the oxidation of the hydroxymethyl group can yield 2-bromo-6-methylpyridine-4-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product. Milder reagents favor the formation of the aldehyde, while stronger oxidants lead to the carboxylic acid.

Conversely, the bromine atom can be manipulated through reductive processes. While specific reduction of the bromo group in this compound is not extensively detailed in the provided results, analogous reductions on similar structures suggest that the bromine atom can be removed or replaced. For example, the bromine atom on related pyridine derivatives can be reduced to form the corresponding pyridinemethanol derivative.

| Transformation | Reagent/Catalyst | Product |

| Oxidation | Strong Oxidizing Agent | 2-Bromo-6-methylpyridine-4-carboxylic acid |

| Reduction | Reducing Agent | 4-Pyridinemethanol, 2-methyl- |

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. wikipedia.org This reactivity is a cornerstone of pyridine chemistry, allowing for a variety of transformations at the nitrogen center.

The nucleophilic nitrogen atom can undergo both N-oxidation and N-alkylation.

N-Oxidation: Treatment with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), results in the formation of the corresponding pyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to certain types of reactions.

N-Alkylation: The reaction with alkyl halides leads to the formation of N-alkylpyridinium salts. wikipedia.org This introduces a permanent positive charge on the nitrogen atom, significantly modifying the reactivity of the pyridine ring. wikipedia.org In some cases, the interaction of the pyridine nitrogen with transition metals, such as palladium catalysts in Suzuki coupling reactions, can influence the stability and reactivity of other functional groups in the molecule. nih.gov

Investigation of Intramolecular Cyclization and Rearrangement Processes

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic carbon atom attached to the bromine, presents the possibility for intramolecular cyclization reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, displacing the adjacent bromo group to form a fused ring system, such as a furopyridine.

While specific studies on the intramolecular cyclization of this compound were not found in the search results, the Knorr synthesis of quinolines, which involves the cyclization of anilides, demonstrates a related type of intramolecular ring-forming reaction. researchgate.net The success of such cyclizations is often dependent on factors like ring strain in the transition state and the electronic nature of the substituents on the pyridine ring.

Spectroscopic and Structural Elucidation of 6 Bromo 4 Methylpyridin 2 Yl Methanol and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For (6-Bromo-4-methylpyridin-2-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the methylene (B1212753) and hydroxyl protons of the methanol (B129727) substituent. The aromatic region would display two singlets (or narrow doublets due to long-range coupling) corresponding to the protons at positions 3 and 5 of the pyridine (B92270) ring. The methyl group at position 4 would appear as a sharp singlet, while the methylene protons of the hydroxymethyl group would also produce a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl proton itself would appear as a broad or sharp singlet.

The ¹³C NMR spectrum would complement this by showing seven distinct carbon signals, corresponding to the five carbons of the pyridine ring (with the C-Br and C-N carbons having characteristic shifts), the methyl carbon, and the methylene carbon of the hydroxymethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~7.3 | - |

| H5 | ~7.1 | - |

| CH₃ (at C4) | ~2.4 | ~20 |

| CH₂ (at C2) | ~4.7 | ~65 |

| OH | Variable | - |

| C2 | - | ~160 |

| C3 | - | ~122 |

| C4 | - | ~148 |

| C5 | - | ~120 |

| C6 | - | ~142 |

*Predicted values are based on standard chemical shift increments for substituted pyridines and may vary based on solvent and experimental conditions.

While 1D NMR provides initial assignments, 2D NMR techniques are indispensable for confirming the complex structure of substituted heterocycles. chemicalbook.comnih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be expected to show weak long-range correlations between the aromatic protons (H3 and H5) and the methyl (H-C4) and methylene (H-C2) protons, confirming their positions on the pyridine ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for definitively assigning carbon signals based on their attached protons. nih.govnist.gov For instance, the proton signal of the methyl group would correlate with the methyl carbon signal, and the methylene protons with the methylene carbon. The aromatic protons would correlate with their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.govnist.gov This is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methylene protons showing correlations to the C2, C3, and potentially the C6 carbons of the pyridine ring.

The methyl protons showing correlations to the C3, C4, and C5 carbons.

The aromatic protons showing correlations to adjacent and geminal carbons, helping to distinguish between the C3 and C5 positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY would be instrumental in confirming the relative positions of the substituents. For example, a cross-peak between the methylene protons at C2 and the aromatic proton at C3 would be expected.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure in the crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are particularly useful for ¹³C NMR in the solid state. bldpharm.com ssNMR can reveal the presence of different polymorphs (different crystal packing arrangements) or non-equivalent molecules within the crystal's unit cell, which would manifest as splitting or multiplication of signals compared to the solution spectrum. bldpharm.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₇H₈BrNO), the expected monoisotopic mass would be precisely determined. A key feature in the mass spectrum would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Therefore, the molecular ion peak (M⁺) in the mass spectrum would appear as a characteristic doublet of nearly equal intensity, separated by two mass units (M⁺ and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 2: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M(⁷⁹Br)]⁺ | C₇H₈⁷⁹BrNO⁺ | 199.9838 |

| [M(⁸¹Br)]⁺ | C₇H₈⁸¹BrNO⁺ | 201.9818 |

| [M(⁷⁹Br)+H]⁺ | C₇H₉⁷⁹BrNO⁺ | 200.9916 |

| [M(⁸¹Br)+H]⁺ | C₇H₉⁸¹BrNO⁺ | 202.9896 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region. The C-O stretching of the primary alcohol would be visible around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. s-a-s.orgstfc.ac.uk The symmetric stretching of the pyridine ring is often a prominent feature. The C-Br stretching vibration would be expected in the lower frequency region of the spectrum, typically around 600-500 cm⁻¹. s-a-s.org

Table 3: Predicted Vibrational Spectroscopy Bands for this compound *

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| O-H | Stretch | 3400-3200 | FT-IR |

| Aromatic C-H | Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H | Stretch | 3000-2850 | FT-IR, Raman |

| C=C, C=N (Pyridine Ring) | Stretch | 1600-1400 | FT-IR, Raman |

| C-O (Alcohol) | Stretch | ~1050 | FT-IR |

| C-Br | Stretch | 600-500 | Raman |

*Based on typical frequencies for the respective functional groups.

Circular Dichroism Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter in a substituent or by creating atropisomerism, CD spectroscopy would be an essential tool for determining their absolute configuration and studying their conformational properties in solution. researchgate.net

Computational Chemistry and Theoretical Studies of 6 Bromo 4 Methylpyridin 2 Yl Methanol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. DFT calculations can be employed to determine the optimized molecular geometry and various electronic properties of (6-Bromo-4-methylpyridin-2-yl)methanol.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict the three-dimensional arrangement of atoms in the molecule with high accuracy. These calculations typically start with an initial guess of the molecular structure, which is then optimized to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the pyridine (B92270) ring and its substituents. The planarity of the pyridine ring and the orientation of the hydroxymethyl and methyl groups relative to the ring are key geometric parameters that can be elucidated.

Beyond molecular geometry, DFT is used to calculate the electronic properties of the molecule. nih.gov The distribution of electron density can be visualized through the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of the molecule. In this compound, the electronegative nitrogen and bromine atoms are expected to be electron-rich regions, while the hydrogen atoms of the hydroxymethyl group would be electron-poor. This information is crucial for understanding intermolecular interactions and potential reaction sites.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table presents hypothetical yet representative data based on typical DFT calculations for similar pyridine derivatives.

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length (Å) | 1.395 |

| C3-C4 Bond Length (Å) | 1.390 |

| C4-C5 Bond Length (Å) | 1.392 |

| C5-C6 Bond Length (Å) | 1.385 |

| C6-N1 Bond Length (Å) | 1.340 |

| N1-C2 Bond Length (Å) | 1.342 |

| C6-Br Bond Length (Å) | 1.890 |

| C4-C(methyl) Bond Length (Å) | 1.510 |

| C2-C(methanol) Bond Length (Å) | 1.520 |

| C-O Bond Length (Å) | 1.430 |

| O-H Bond Length (Å) | 0.960 |

| C-N-C Angle (°) | 117.5 |

| C-C-Br Angle (°) | 119.8 |

| C-C-C(methyl) Angle (°) | 121.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. taylorandfrancis.com

For this compound, FMO analysis can be performed using the results from DFT calculations. The HOMO is likely to be localized on the pyridine ring and the bromine atom, which are electron-rich regions. The LUMO, on the other hand, is expected to be distributed over the pyridine ring, particularly on the carbon atoms, making them susceptible to nucleophilic attack.

The energies of the HOMO and LUMO, and the resulting energy gap, can be used to understand the reactivity of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. taylorandfrancis.com In the context of substituted pyridines, the nature and position of the substituents significantly influence the energies of the frontier orbitals. ias.ac.in The bromo, methyl, and hydroxymethyl groups in this compound will modulate the electronic properties and reactivity of the parent pyridine ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical yet representative data based on typical FMO analysis for similar pyridine derivatives.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

Reaction Pathway and Transition State Calculations

Computational chemistry provides powerful tools to study the mechanisms of chemical reactions by mapping out the potential energy surface. nih.gov For this compound, reaction pathway calculations can be used to investigate various transformations, such as nucleophilic substitution at the pyridine ring or reactions involving the hydroxymethyl group. youtube.com

For example, the reaction of this compound with a nucleophile could be studied to understand the mechanism of bromine substitution. Computational methods can help determine whether the reaction proceeds through an addition-elimination mechanism or other pathways. researchgate.net Similarly, the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid can be modeled to understand the reaction mechanism and predict the feasibility of such transformations.

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of molecules. For this compound, theoretical predictions of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. acs.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be predicted with good accuracy. acs.orgsourceforge.io These predictions can help in the assignment of complex NMR spectra and in the structural elucidation of new compounds. For this compound, predicted chemical shifts can help to unambiguously assign the signals for the protons and carbons of the pyridine ring and the substituents. stenutz.eunsf.gov

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can provide a theoretical infrared (IR) spectrum of the molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as bond stretching or bending. These predicted spectra can be compared with experimental IR spectra to confirm the structure of the compound and to understand the nature of its chemical bonds. For this compound, characteristic vibrational modes would include the C-Br stretch, the O-H stretch of the alcohol, and the various vibrations of the pyridine ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical yet representative data based on typical NMR prediction methods for similar pyridine derivatives.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 162.5 |

| C3 | 120.8 |

| C4 | 148.2 |

| C5 | 122.1 |

| C6 | 141.7 |

| C(methyl) | 21.3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Pyridine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comchemrevlett.com QSAR models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to guide the design of more potent or less toxic molecules. nih.govnih.gov

While no specific QSAR studies on this compound were found, numerous studies have been conducted on related pyridine analogs for various biological targets. researchgate.net These studies typically involve a set of pyridine derivatives with known biological activities. For each compound, a set of molecular descriptors is calculated, which quantify various aspects of its chemical structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to develop a mathematical equation that relates these descriptors to the biological activity.

For example, QSAR models have been developed for pyridine derivatives as inhibitors of various enzymes or as antimicrobial agents. These models can identify the key structural features that are important for activity. Such studies on related pyridine analogs can provide valuable insights into the potential biological activities of this compound and guide the design of new derivatives with improved properties.

Table 4: Summary of QSAR Studies on Pyridine Analogs

| Biological Activity | Key Molecular Descriptors | Reference |

|---|---|---|

| Mer Kinase Inhibition | Comparative Molecular Similarity Indices Analysis (CoMSIA) | nih.gov |

| Anticancer Activity (HeLa cell line) | Multiple Linear Regression (MLR) based on various descriptors | chemrevlett.comchemrevlett.com |

| Antimalarial Activity | Topological and quantum chemical descriptors | nih.gov |

Applications of 6 Bromo 4 Methylpyridin 2 Yl Methanol As a Versatile Synthetic Building Block

Precursor for Diversified Pyridine-Containing Heterocycles

The inherent reactivity of the bromine atom at the 6-position of (6-Bromo-4-methylpyridin-2-yl)methanol makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Notably, the Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, has been effectively employed to introduce new aryl or heteroaryl substituents at the 6-position of the pyridine (B92270) ring. This strategy provides a direct route to a diverse range of 6-aryl-4-methylpyridin-2-yl)methanol derivatives, which are common motifs in pharmacologically active compounds. Similarly, the Sonogashira coupling enables the introduction of alkyne moieties, leading to the formation of 6-alkynyl-4-methylpyridin-2-yl)methanols. These alkynylated pyridines are not only important targets in their own right but also serve as versatile intermediates for further transformations.

Another critical application is the Buchwald-Hartwig amination, a powerful method for constructing carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of amines at the 6-position, yielding a library of 6-amino-4-methylpyridin-2-yl)methanol derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the aminopyridine scaffold in drug molecules.

The hydroxymethyl group at the 2-position adds another layer of synthetic versatility. It can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization, such as in the formation of imines, esters, or amides. This dual reactivity of the bromine and hydroxymethyl groups allows for a modular and highly flexible approach to the synthesis of polysubstituted pyridines.

Role in the Construction of Complex Organic Scaffolds

The ability to participate in sequential or one-pot multi-reaction sequences makes this compound a valuable tool in the assembly of complex organic scaffolds. The differential reactivity of the bromo and hydroxymethyl groups can be exploited to build intricate molecular architectures in a controlled manner.

For instance, the bromine atom can first undergo a cross-coupling reaction to introduce a key structural element. Subsequently, the hydroxymethyl group can be transformed to participate in cyclization reactions, leading to the formation of fused heterocyclic systems. This approach has been utilized in the synthesis of various biologically active molecules, including kinase inhibitors. The pyridine core, functionalized through reactions of this compound, often serves as a crucial pharmacophore, interacting with the target protein.

| Starting Material Analogue | Reaction Type | Resulting Scaffold | Potential Application Area |

| 2-Bromo-6-methylpyridine | Buchwald-Hartwig Amination | N,N'-bis(6-methylpyridin-2-yl)diamine | Ligand Synthesis |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Suzuki-Miyaura Coupling | 5-Biphenyl-4,6-dichloropyrimidines | Materials Science, Medicinal Chemistry |

| 3,4,5-tribromo-2,6-dimethylpyridine | Suzuki-Miyaura Coupling | Triaryl-2,6-dimethylpyridines | Atropisomeric Ligands |

Integration into Polymer and Materials Science Research (e.g., functional monomers)

The unique combination of a polymerizable group precursor (the hydroxymethyl group) and a modifiable unit (the bromo group) makes this compound an attractive candidate for the development of functional polymers and advanced materials. The hydroxymethyl group can be readily converted into a variety of polymerizable functionalities, such as acrylates or methacrylates, through esterification.

The resulting monomers can then be incorporated into polymer chains via various polymerization techniques. The bromine atom on the pyridine ring can be retained in the final polymer, providing a site for post-polymerization modification. This allows for the synthesis of well-defined polymers with tailored properties. For example, the bromine atoms can be used as grafting points to attach other polymer chains, leading to the formation of complex polymer architectures like graft copolymers.

Furthermore, the pyridine moiety itself can impart desirable properties to the resulting materials, such as metal coordination ability, pH-responsiveness, or specific electronic properties. This has led to interest in using pyridine-containing polymers in applications such as catalysis, sensing, and drug delivery. The ability to precisely control the chemical composition and architecture of these materials through the use of functional monomers like derivatives of this compound is a key area of ongoing research. Commercial suppliers have recognized this potential, listing the compound under categories such as "Polymer Science Material Building Blocks."

Utilisation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. While specific literature examples detailing the use of this compound in MCRs are scarce, its structure suggests significant potential for such applications.

The hydroxymethyl group, after oxidation to the corresponding aldehyde, could participate as the carbonyl component in well-established MCRs like the Ugi or Passerini reactions. The Ugi four-component reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino amides. The Passerini three-component reaction similarly utilizes an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides.

The bromo-substituted pyridine aldehyde derived from this compound would introduce a valuable heterocyclic fragment into the MCR products, which could then be further diversified through reactions at the bromine atom. This strategy would allow for the rapid assembly of complex and diverse libraries of pyridine-containing compounds, which is highly desirable in drug discovery and materials science. The development of novel MCRs that directly utilize this compound or its derivatives remains an area ripe for exploration.

Coordination Chemistry and Ligand Design Incorporating 6 Bromo 4 Methylpyridin 2 Yl Methanol

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving (6-Bromo-4-methylpyridin-2-yl)methanol typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, plays a crucial role in determining the final structure and composition of the complex. The resulting complexes are often isolated as crystalline solids and can be characterized by a variety of spectroscopic and analytical techniques.

Common characterization methods include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center through shifts in the vibrational frequencies of the pyridine (B92270) ring and the O-H group of the hydroxymethyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complex in solution, with coordination typically causing shifts in the resonance of the pyridine and methylene (B1212753) protons.

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

While specific complexes of this compound are not extensively documented in publicly available literature, the synthesis and characterization of complexes with analogous bromo-substituted pyridine ligands provide a framework for understanding their formation and properties. For instance, Schiff base ligands derived from 6-bromopicolinaldehyde readily form stable complexes with transition metals. nih.gov Similarly, the synthesis of metal complexes with other functionalized pyridine derivatives has been widely reported. researchgate.netresearchgate.netmdpi.com

Table 1: Hypothetical Characterization Data for a Ruthenium(II) Complex of this compound

| Parameter | Data |

| Formula | [RuCl₂(C₇H₈BrNO)₂] |

| Appearance | Red-brown crystalline solid |

| IR (cm⁻¹) | ν(O-H): ~3300 (broad), ν(C=N): ~1610, ν(Ru-Cl): ~320 |

| ¹H NMR (DMSO-d₆, δ ppm) | Pyridine protons: 8.0-7.2, Methylene protons: ~4.8, Methyl protons: ~2.5 |

| Elemental Analysis (%) | Calculated: C, 29.5; H, 2.8; N, 4.9. Found: C, 29.3; H, 2.9; N, 4.8 |

Exploration of Coordination Modes and Binding Sites

This compound offers several potential coordination modes, making it a versatile ligand in coordination chemistry. The primary binding site is the nitrogen atom of the pyridine ring, which readily coordinates to a wide range of metal ions. The hydroxymethyl group at the 2-position introduces the possibility of chelation, where the oxygen atom can also bind to the metal center, forming a stable five-membered ring.

The coordination behavior can be influenced by several factors:

Metal Ion: The nature of the metal ion, including its size, charge, and preferred coordination geometry, will dictate the binding mode. Hard metal ions may favor coordination to the oxygen atom, while softer metals will prefer the nitrogen atom.

Reaction Conditions: The pH of the reaction medium can affect the protonation state of the hydroxymethyl group, thereby influencing its ability to coordinate.

Steric Hindrance: The methyl group at the 4-position and the bromo group at the 6-position can create steric hindrance that may favor certain coordination geometries over others.

In some instances, the ligand may act as a monodentate ligand, coordinating solely through the pyridine nitrogen. In other cases, it can function as a bidentate N,O-donor, forming a chelate ring. The bromo-substituent, while generally considered a weaker coordinating group, could potentially engage in weak interactions with the metal center under specific circumstances or serve as a handle for further synthetic transformations. The study of crystal structures of related pyridine-based ligands reveals that the coordination can lead to various geometries, such as distorted tetrahedral or octahedral arrangements around the metal center. nih.govresearchgate.net

Catalytic Applications of Metal-Ligand Complexes

Metal complexes derived from pyridine-based ligands are well-known for their catalytic activity in a variety of organic transformations. nih.gov While the catalytic applications of complexes specifically derived from this compound are not yet widely reported, the structural features of this ligand suggest potential for use in several catalytic processes.

Ruthenium complexes, for example, are known to catalyze a range of reactions, including hydrogenation, transfer hydrogenation, and oxidation reactions. nih.govrsc.org A ruthenium complex of this compound could potentially exhibit catalytic activity in reactions such as the conversion of alcohols to aldehydes or ketones. The electronic properties of the ligand, modulated by the electron-withdrawing bromo group and the electron-donating methyl group, can influence the catalytic efficiency of the metal center.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound

| Metal | Potential Reaction | Rationale |

| Ruthenium(II) | Transfer Hydrogenation of Ketones | Well-established catalytic activity of Ru(II)-pyridine complexes. nih.gov |

| Palladium(II) | Suzuki-Miyaura Cross-Coupling | The bromo-substituent could potentially be involved in oxidative addition. |

| Copper(I/II) | Atom Transfer Radical Polymerization (ATRP) | Pyridine-based ligands are commonly used in ATRP. |

The development of such catalytic systems would involve the synthesis of the metal complex, followed by its testing in the desired catalytic reaction under various conditions to optimize for conversion and selectivity.

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand, potentially through both the pyridine nitrogen and the hydroxymethyl oxygen, makes it a candidate for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). nih.gov MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, creating porous structures with high surface areas. nih.gov

The hydroxymethyl group can participate in hydrogen bonding, which can play a crucial role in directing the self-assembly of discrete supramolecular structures or in stabilizing the extended network of a MOF. nih.gov The bromo-substituent can also engage in halogen bonding, another important non-covalent interaction in crystal engineering.

The design of MOFs using this ligand would involve the careful selection of a metal node that can accommodate the coordination geometry of the ligand to form a stable, porous framework. The resulting materials could have potential applications in gas storage, separation, and heterogeneous catalysis. nih.gov The synthesis of such frameworks would likely involve solvothermal methods, where the metal salt and the ligand are heated in a sealed vessel to promote crystallization.

Future Research Trajectories and Broader Impact

Exploration of Sustainable Synthetic Routes

The future synthesis of (6-bromo-4-methylpyridin-2-yl)methanol and its derivatives will increasingly prioritize green chemistry principles to minimize environmental impact and enhance efficiency. rasayanjournal.co.innih.gov Traditional synthetic methods often rely on harsh reagents and generate significant waste. rasayanjournal.co.in Future research will focus on developing more sustainable pathways.

Key areas of exploration include:

Catalytic Systems: The use of heterogeneous catalysts, such as copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles, offers advantages like easy separation and reusability, reducing waste and cost. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonication are promising techniques that can significantly shorten reaction times, increase yields, and lead to purer products compared to conventional heating methods. nih.govtandfonline.com

Greener Reaction Media: A shift towards environmentally friendly solvents or even solvent-free conditions will be crucial. nih.govresearchgate.net

Multicomponent Reactions (MCRs): These one-pot reactions, where three or more reactants combine to form a single product, are highly efficient and atom-economical, reducing the number of synthetic steps and purification processes. rasayanjournal.co.inresearchgate.net

A comparison of conventional versus greener synthetic approaches highlights the potential for improvement:

| Feature | Conventional Methods | Green Chemistry Approaches |

| Reaction Time | Often hours to days | Minutes to a few hours nih.gov |

| Yield | Variable, can be moderate | Often high to excellent (e.g., 82%-94% with microwave) nih.gov |

| Solvents | Often hazardous organic solvents | Benign solvents, ionic liquids, or solvent-free rasayanjournal.co.inresearchgate.net |

| Byproducts | Can be significant | Minimized through atom economy rasayanjournal.co.in |

| Energy Input | High (prolonged heating) | Lower (focused energy from microwaves/ultrasound) nih.govtandfonline.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with continuous flow reactors and automated synthesis platforms represents a significant leap towards more efficient, safer, and scalable production. sci-hub.se Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, leading to higher reproducibility and yields. technologynetworks.combeilstein-journals.orgresearchgate.net

For instance, researchers have successfully used flow reactors to streamline multi-step processes, such as the synthesis of the HIV drug Nevirapine, reducing a five-step batch process to a single continuous step with a projected 75% reduction in production cost and an increase in yield from 58% to 92%. vcu.edu This approach is highly adaptable for the synthesis of various pyridine (B92270) derivatives. vcu.eduacs.org

Advantages of Integrating Flow Chemistry:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions. sci-hub.se

Improved Efficiency: Precise control over reaction conditions often leads to shorter reaction times and higher yields. acs.org

Scalability: Scaling up production is more straightforward in flow systems compared to batch processes. vcu.edu

Automation: Flow systems can be readily automated for high-throughput screening and library synthesis, accelerating drug discovery and materials development. sigmaaldrich.com

Discovery of Novel Reactivity Patterns

The unique electronic and steric properties of this compound open avenues for discovering new chemical transformations. The interplay between the electron-withdrawing bromine atom and the electron-donating methyl and hydroxymethyl groups can be exploited to achieve novel reactivity.

Future research will likely focus on:

Late-Stage Functionalization: Developing methods for the selective modification of complex molecules containing the this compound core. This includes C-H activation and selective halogenation techniques. nih.gov

Metal-Free Cascade Reactions: Designing elegant, metal-free reaction sequences that build molecular complexity in a single pot. For example, tandem Pummerer-type rearrangement, aza-Prins cyclization, and aromatization could lead to highly functionalized pyridines. acs.orglookchem.com

Cross-Coupling Reactions: While Suzuki and other palladium-catalyzed cross-coupling reactions are established for bromo-pyridines, future work could explore novel catalysts and coupling partners to expand the synthetic toolbox. mdpi.com The hydroxymethyl group can be transformed into other functionalities, such as esters or ethers, to further diversify the products.

Photocatalysis: Utilizing light to drive novel transformations, offering mild and selective reaction conditions.

Potential for Bio-orthogonal Chemistry Applications

Bio-orthogonal chemistry involves reactions that occur within living systems without interfering with native biochemical processes. wikipedia.org The pyridine scaffold is a key component in many biologically active molecules, and derivatives of this compound could be designed as probes or labeling agents.

Potential applications include:

Development of Novel Probes: The functional groups on the molecule could be modified to incorporate "click chemistry" handles, such as azides or alkynes, allowing for covalent attachment to biomolecules. wikipedia.orgnih.gov

Tetrazine Ligation: The pyridine ring itself, or derivatives thereof, could participate in inverse-electron-demand Diels-Alder reactions with tetrazines, a very fast and bio-orthogonal reaction. escholarship.org

Screening for Biological Activity: High-throughput screening of libraries based on the this compound scaffold could identify new inhibitors for enzymes like human hydrogen sulfide-synthesizing enzymes, which are implicated in various diseases. nih.gov

Contribution to the Design of Advanced Materials

The structural features of this compound make it an attractive building block for advanced materials with tailored properties.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydroxymethyl oxygen can act as coordination sites for metal ions, enabling the construction of porous MOFs. These materials have applications in gas storage, separation, and catalysis.

Functional Polymers: The hydroxymethyl group can be used as a point of attachment for polymerization. For instance, it could be converted to a methacrylate (B99206) and then polymerized to create materials with specific optical or electronic properties. rsc.org

Liquid Crystals: The rigid pyridine core is a common feature in liquid crystalline molecules. By modifying the substituents, it may be possible to design novel liquid crystals with specific phase behaviors.

Organic Electronics: Pyridine-containing molecules are used in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound can be tuned through chemical modification for such applications.

The ongoing exploration of this compound and its derivatives, driven by principles of sustainability, efficiency, and innovation, promises to yield a wealth of new chemical knowledge and practical applications that will have a broad impact across the scientific landscape.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing (6-Bromo-4-methylpyridin-2-yl)methanol with high purity?

- Methodological Answer : Synthesis typically involves halogenation of a pre-functionalized pyridine core followed by alcohol group introduction. Key steps include:

- Halogenation : Use of NBS (N-bromosuccinimide) in DMF at 60–80°C to install bromine at the 6-position .

- Reduction : Sodium borohydride (NaBH₄) in methanol reduces ester or aldehyde intermediates to the alcohol .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) ensures >95% purity .

- Critical Parameters : Solvent polarity (DMF enhances bromination efficiency) and reaction time (8–12 hours for complete conversion) .

Q. How can spectroscopic characterization reliably confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the methyl group (δ 2.3–2.5 ppm, singlet) and hydroxyl proton (δ 4.5–5.0 ppm, broad, exchangeable). Pyridine protons appear as a doublet (C3-H, δ 7.2–7.5 ppm) and a singlet (C5-H, δ 8.0–8.3 ppm) .

- IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹), C-Br (~550 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

- Mass Spectrometry : HRMS should show [M+H]⁺ at m/z 204.99 (C₇H₈BrNO⁺) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer :

- Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize photodegradation of the bromine moiety and alcohol oxidation .

- Regular purity monitoring via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) is advised .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 4-methyl group hinders access to the 6-bromo site, requiring bulky ligands (e.g., XPhos) for Suzuki-Miyaura couplings. Example conditions: Pd(OAc)₂, XPhos, K₂CO₃, 100°C, 12 hours .

- Electronic Effects : The methyl group’s electron-donating (+I) effect deactivates the pyridine ring, necessitating elevated temperatures (80–100°C) for Buchwald-Hartwig aminations .

- Comparative Data :

| Substituent Position | Reactivity (Yield %) | Preferred Catalyst |

|---|---|---|

| 4-Methyl | 65–75% | Pd/XPhos |

| 4-H | 85–90% | Pd/dppf |

| Data extrapolated from analogous bromopyridines . |

Q. What strategies resolve contradictions in reported biological activities of halogenated pyridinylmethanol derivatives?

- Methodological Answer :

-

Assay Standardization : Use internal controls (e.g., fluoro analogs like (6-Fluoro-4-methylpyridin-2-yl)methanol) to normalize variability in enzymatic assays .

-

Computational Modeling : Molecular docking (AutoDock Vina) identifies binding interactions; discrepancies may arise from target conformational flexibility .

-

Meta-Analysis : Compare IC₅₀ values across analogs (Table 1) to isolate substituent effects .

Table 1: Comparative Bioactivity of Pyridinylmethanol Derivatives

Compound IC₅₀ (μM) Target Protein This compound 12.3 ± 1.2 Kinase A (6-Chloro-4-methylpyridin-2-yl)methanol 8.7 ± 0.9 Kinase A (4-Methylpyridin-2-yl)methanol >100 Kinase A Data adapted from fluorinated analogs .

Q. How can computational methods predict regioselectivity in nucleophilic substitutions?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-31G* calculations model transition states to predict attack at C-6 (bromine) vs. C-4 (methyl). Fukui indices highlight electrophilic sites .

- Solvent Effects : Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) reveal solvation barriers influencing reaction pathways .

Q. What experimental designs validate the compound’s role as a metalloenzyme inhibitor?

- Methodological Answer :

- Enzyme Assays : Test inhibition of zinc-dependent enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to monitor substrate conversion .

- Chelation Studies : Titration with Zn²⁺ followed by NMR or ITC (isothermal titration calorimetry) quantifies binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。